molecular formula C16H20N2O9 B13923480 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13923480
M. Wt: 384.34 g/mol
InChI Key: RLESNPSONVPGAT-NMFUWQPSSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple acetoxy groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of uridine derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation . Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized pyrimidine compounds, and substituted nucleosides .

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs .

Biology

Biologically, this compound is studied for its role in nucleic acid metabolism. It is used in research to understand the mechanisms of DNA and RNA synthesis and repair .

Medicine

In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs .

Industry

Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with similar structural features but lacking acetoxy groups.

    Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.

    Thymidine: A nucleoside analog used in antiviral therapies.

Uniqueness

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its ability to act as a nucleoside analog makes it a valuable compound in medicinal chemistry .

Biological Activity

The compound [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Chemical Formula : C15H19N3O9
  • Molecular Weight : 385.33 g/mol
  • CAS Number : 35460-36-7

Structural Characteristics

The compound features a pyrimidine ring and an oxolane structure, which contribute to its biological interactions. The presence of acetoxy groups enhances its solubility and bioavailability.

Research indicates that this compound may act as a nucleoside analog. Its incorporation into nucleic acids could interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects. This mechanism is similar to other nucleoside analogs that have been studied for their therapeutic efficacy against various diseases .

Antiviral Activity

Preliminary studies suggest that the compound exhibits antiviral properties. In vitro assays have demonstrated its effectiveness against certain viral strains by inhibiting viral replication. The specific pathways involved in this activity are still under investigation but may involve the disruption of viral RNA synthesis .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further research in oncology. It has shown promise in preliminary studies for inhibiting cancer cell proliferation in various tumor types. The exact mechanisms may involve apoptosis induction and cell cycle arrest .

Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of the compound revealed that it significantly reduced viral load in infected cell cultures. The study utilized various concentrations of the compound and reported a dose-dependent response in viral inhibition.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against breast cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeEffect ObservedReference
AntiviralInhibition of viral replication
AnticancerReduced cell viability
MechanismNucleic acid incorporation

Properties

Molecular Formula

C16H20N2O9

Molecular Weight

384.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13-,14-,15-/m1/s1

InChI Key

RLESNPSONVPGAT-NMFUWQPSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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